Kaliumoxonat

Übersicht

Beschreibung

Potassium oxonate is an inhibitor of uricase, which inhibits the phosphorylation of 5-FU to 5-fluorouridine-5’-monophosphate . It is used in scientific research and is not intended for personal use .

Synthesis Analysis

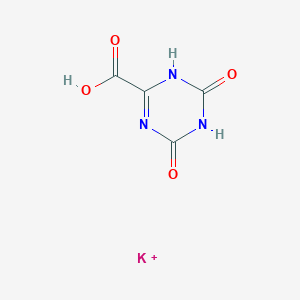

The synthesis of Potassium oxonate involves the dropwise addition of bromine to a cold potassium hydroxide solution .Molecular Structure Analysis

Potassium oxonate has a molecular weight of 195.17 and its molecular formula is C4H2KN3O4 .Chemical Reactions Analysis

Potassium oxonate inhibits the phosphorylation of 5-FU to 5-fluorouridine-5’-monophosphate . It also plays a role in the formation of 5-fluorouridine-5’-monophosphate from 5-FU .Physical And Chemical Properties Analysis

Potassium oxonate is a white to off-white solid . and is stable if stored as directed .Wissenschaftliche Forschungsanwendungen

Uricase-Hemmung

Kaliumoxonat wird in pharmakologischen Studien als Uricase-Hemmer verwendet. Es hemmt die Umwandlung von 5-FU zu 5-Fluorouridin-5'-monophosphat, was in der Krebsforschung und -behandlung von Bedeutung ist .

Induktion von Hyperurikämie-Modellen

Forscher verwenden this compound, um Hyperurikämie in Tiermodellen zu induzieren. Dies hilft bei der Untersuchung der Auswirkungen von Hyperurikämie und der Prüfung potenzieller Behandlungen für Gicht und verwandte Erkrankungen .

Studien zur antioxidativen Aktivität

This compound ist an Studien beteiligt, die antioxidative Aktivitäten und Xanthinoxidase-Hemmaktivitäten bewerten, die für das Verständnis oxidativer Stress-bedingter Krankheiten wichtig sind .

Genenexpressionsanalyse

Es wird in genetischen Studien verwendet, um differentielle Genexpressionen zu analysieren, insbesondere in durch this compound induzierten Modellen, um die genetische Grundlage von Krankheiten wie Hyperurikämie zu verstehen .

Forschung zur Nierenpathologie

In der medizinischen Forschung wird this compound verwendet, um pathologische Veränderungen der Nieren zu beobachten und die Expression von renalen Urattransportern zu erkennen, was entscheidend für das Verständnis von Nierenerkrankungen ist .

Genenexpression von Urattransportern

Studien mit this compound untersuchen die Auswirkungen auf die Genexpression von Urattransportern, die eine Rolle bei renaler Entzündung und Verletzung spielen, die durch Hyperurikämie verursacht werden .

Wirkmechanismus

Target of Action

Potassium oxonate primarily targets two enzymes: xanthine oxidase (XOD) and orotate phosphoribosyltransferase (OPRT) . XOD is a key rate-limiting enzyme in uric acid metabolism, making it a vital target for reducing uric acid production . OPRT is involved in the production of 5-fluorouracil (5-FU), a chemotherapeutic agent .

Mode of Action

Potassium oxonate interacts with its targets by competitive inhibition. Due to its structural similarity to the purine ring of uric acid, it can competitively bind with XOD, partly inhibiting the activity of this enzyme . It also competitively inhibits OPRT, thereby decreasing the activation of 5-FU, particularly in the gut .

Biochemical Pathways

The inhibition of XOD by potassium oxonate affects the purine catabolism pathway, leading to a decrease in uric acid production . This results in hypouricemic effects, lowering the serum uric acid levels . The inhibition of OPRT affects the activation of 5-FU, reducing its incorporation into RNA .

Pharmacokinetics

The pharmacokinetics of potassium oxonate are characterized by its preferential localization in the gut, where it inhibits OPRT . This selective distribution allows it to decrease the gastrointestinal toxicity of 5-FU without affecting its antitumor activity .

Result of Action

The primary molecular effect of potassium oxonate’s action is the reduction of uric acid levels in the serum . On a cellular level, it suppresses the activities of XOD and adenosine deaminase (ADA) in the liver . It also down-regulates the renal mRNA and protein expression of XOD .

Action Environment

The action, efficacy, and stability of potassium oxonate can be influenced by various environmental factors. For instance, the diet of an individual, particularly the intake of purine-rich food, alcohol, and fructose, can affect the incidence and severity of hyperuricemia . Therefore, these factors can potentially influence the effectiveness of potassium oxonate in managing hyperuricemia .

Safety and Hazards

Potassium oxonate can cause irritation or ulceration of mucous membranes. It can cause coughing, difficulty breathing, chest pains, spasm, inflammation and edema of the larynx and bronchi, chemical pneumonitis, pulmonary edema, systematic poisoning . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Eigenschaften

IUPAC Name |

potassium;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPCTXZQXAVYNG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2KN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046568 | |

| Record name | Potassium oxonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2207-75-2 | |

| Record name | Oteracil potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium oxonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OTERACIL POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R7FFA00RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

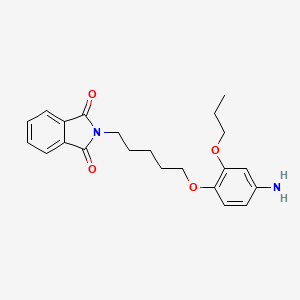

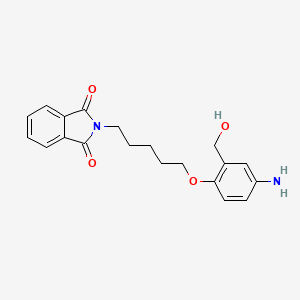

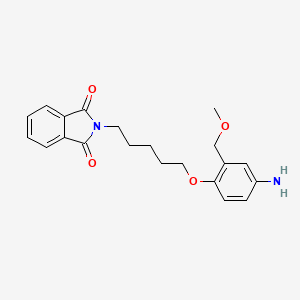

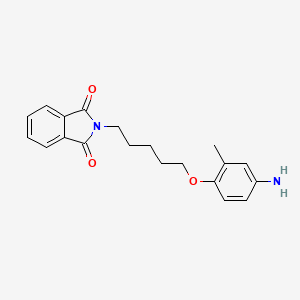

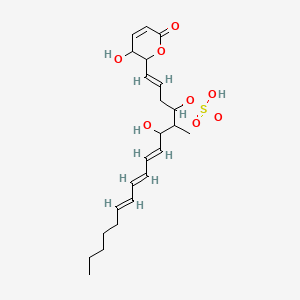

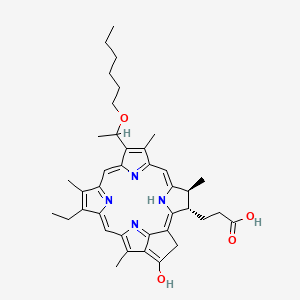

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)